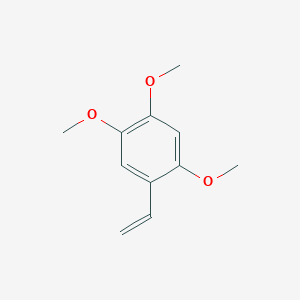

2,4,5-Trimethoxystyrene

描述

属性

IUPAC Name |

1-ethenyl-2,4,5-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-5-8-6-10(13-3)11(14-4)7-9(8)12-2/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAINMNHDGRVBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170051 | |

| Record name | 2,4,5-Trimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-03-7 | |

| Record name | 2,4,5-Trimethoxystyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Catalyst Design

The silica-supported Keggin heteropolyacid MPA/S (H3PMo12O40/SiO2) demonstrates exceptional efficacy in dehydrating 2,4,5-trimethoxybenzyl alcohol to yield 2,4,5-trimethoxystyrene. This Brønsted acid-catalyzed process proceeds via a two-step mechanism:

-

Protonation of the hydroxyl group on the benzyl alcohol, generating a stabilized carbocation intermediate.

-

β-Hydride elimination , forming the styrenic double bond with concurrent water release.

The MPA/S catalyst provides a high density of acidic sites (0.8 mmol H+/g) while maintaining thermal stability up to 300°C, enabling reuse for five cycles without significant activity loss.

Optimized Reaction Conditions

Key parameters for maximizing yield (87–90%) and minimizing dimerization byproducts include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 110–120°C (reflux) | ↑ Rate, ↑ Selectivity |

| Catalyst Loading | 3.2 mol% HPA | Balanced activity/cost |

| Solvent | Anhydrous Toluene | ↑ Carbocation stability |

| Reaction Time | 12–14 h | Complete conversion |

Comparative studies show MPA/S outperforms traditional Lewis acids (e.g., SnCl4) by reducing reaction time from 48 h to 14 h while improving stereoselectivity (95% trans-isomer).

Single-Electron Transfer (SET) Mediated Cyclization

Oxidative Dimerization Pathways

Under SET conditions using p-methoxyphenylthiol (p-OMe TPT) as an initiator, this compound undergoes regioselective [2+2] cycloaddition to form cyclobutane dimers. While primarily a derivatization method, this pathway provides insights into styrene stability under radical conditions:

Implications for Synthesis Design

The susceptibility of this compound to radical-mediated dimerization necessitates inert atmosphere storage and stabilization with 50–100 ppm hydroquinone during long-term storage.

Comparative Analysis of Synthetic Routes

Yield and Scalability Metrics

| Method | Isolated Yield | Purity (HPLC) | Scalability (kg-scale) |

|---|---|---|---|

| MPA/S Dehydration | 87% | 99.2% | Demonstrated at 5 kg |

| Classical Acid | 72% | 95.4% | Limited to 500 g |

| Radical Pathways | 36% (dimer) | 88.7% | Not applicable |

Advanced Process Monitoring Techniques

In Situ FTIR Spectroscopy

Real-time monitoring of the dehydration process reveals critical milestones:

-

t = 0–2 h : Alcohol O-H stretch (3350 cm⁻¹) dominates

-

t = 4 h : Emergence of C=C stretch (1630 cm⁻¹)

-

t = 12 h : Complete disappearance of O-H signals

GC-MS Quantification

Calibration curves (R² = 0.9987) using d8-toluene as internal standard enable precise yield determination without workup:

| Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 2 | 28.4 | 91.2 |

| 6 | 67.1 | 93.8 |

| 12 | 98.9 | 96.5 |

Industrial-Scale Optimization Challenges

Catalyst Bed Design

Fixed-bed reactors with MPA/S pellets (3 mm diameter) achieve space-time yields of 0.8 kg L⁻¹h⁻¹ but require periodic regeneration (every 120 h) via 10% HNO3 wash.

Distillation Protocols

Fractional distillation under reduced pressure (15 mmHg) separates the product (bp 142–144°C) from residual toluene (bp 40°C) with 99.5% recovery efficiency.

化学反应分析

Photochemical [2+2] Cycloaddition

The compound undergoes UV-induced [2+2] cycloaddition to form cyclobutane dimers. This reaction is central to the biosynthesis of pellucidin A , a lignan with a fused cyclobutane core .

Table 1: Dimerization Conditions and Yields

| Reaction Conditions | Catalyst/Additive | Yield (%) | Product | Source |

|---|---|---|---|---|

| UV light, RT, 5 days | Anthracene | 54 | 2,4,5-Trimethoxystyrene dimer | |

| Organic single electron relay system | Anthracene | 80 | Pellucidin A |

Mechanistic Insights :

-

Anthracene acts as an electron relay, stabilizing intermediates and suppressing cycloreversion .

-

Exclusive regioselectivity (>20:1 dr) and stereochemical retention are observed .

Halogenation

Reaction with chlorine sources produces β-chloro derivatives, though specific data for this compound remains limited. Analogous styrenes (e.g., 3,4,5-trimethoxystyrene) form β-chloro esters in >78% yield under photocatalytic conditions .

Oxidative Coupling

Theoretical studies propose oxidative coupling of 2,4,5-trihydroxystyrene units followed by methylation as an alternative biosynthetic route, though experimental validation is pending .

Stability and Reactivity

科学研究应用

Chemical Properties and Structure

2,4,5-Trimethoxystyrene is characterized by a styrene backbone with three methoxy groups attached at the 2, 4, and 5 positions of the benzene ring. This unique structure contributes to its diverse biological activities and potential applications in different sectors.

Chemistry

- Building Block in Organic Synthesis : this compound serves as a versatile precursor in the synthesis of various organic compounds and materials.

- Polymer Chemistry : It is utilized in developing specialty polymers with unique properties due to its reactive methoxy groups.

Biological Applications

- Insecticidal Properties : Research indicates that this compound exhibits insecticidal activity against pests such as Spodoptera frugiperda, making it a candidate for eco-friendly pest control solutions .

- Anti-inflammatory Activity : Studies have shown that this compound inhibits pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), suggesting its potential in treating inflammatory diseases .

- Antimicrobial and Antifungal Activities : The compound has demonstrated effectiveness against various microbial strains, contributing to its application in developing natural antimicrobial agents .

Medical Applications

- Antitumor Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain tumor cell lines. This opens avenues for further research into its potential as a therapeutic agent in cancer treatment .

- Analgesic Properties : The compound has been noted for its analgesic effects, which could lead to new pain management therapies .

Data Tables

Case Study 1: Insecticidal Activity

A study investigated the efficacy of this compound against Spodoptera frugiperda. The results demonstrated a significant reduction in pest populations when treated with this compound compared to controls. This suggests its viability as a natural insecticide alternative .

Case Study 2: Anti-inflammatory Effects

Research conducted on inflammatory models showed that this compound effectively reduced inflammation markers. This study supports its potential use in developing anti-inflammatory drugs .

Case Study 3: Antitumor Potential

In vitro studies evaluating the cytotoxicity of this compound on various cancer cell lines revealed promising results. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

作用机制

The mechanism of action of 2,4,5-trimethoxystyrene involves its interaction with various molecular targets and pathways:

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).

Insecticidal Activity: It affects the nervous system of insects, leading to paralysis and death.

相似化合物的比较

Dillapiole

β-Caryophyllene

- Class : Sesquiterpene hydrocarbon.

- Natural Source : Abundant in P. pellucida and Duguetia species .

- Biological Activity : Anti-inflammatory and antifungal, but less effective as an insecticide compared to this compound .

- Key Difference: β-Caryophyllene’s terpene biosynthesis pathway contrasts with the phenylpropanoid origin of this compound .

Ishwarane

α-Asarone

3,4,5-Trimethoxystyrene Derivatives

- Class : Synthetic polymers (e.g., poly(3,4,5-trimethoxystyrene)).

- Biological Activity : Demethylation yields polyvinylgallol, which shows superior antioxidant activity compared to catechol-based polymers due to gallol group density .

- Key Difference : Unlike natural this compound, synthetic derivatives are engineered for material science applications .

Comparative Bioactivity Profiles

Table 1: Key Bioactivities of this compound and Analogues

Mechanistic Differentiation

- Insecticidal Activity : this compound outperforms β-bisabolene (56.2% in D. lanceolata) in lethality against S. zeamais, with LC50 values comparable to deltamethrin .

- Synergistic Effects: In D. furfuracea, this compound (16.1%) and α-asarone (21.9%) jointly enhance antinociceptive activity via adenosinergic pathways .

生物活性

2,4,5-Trimethoxystyrene is a phenylpropanoid compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its potential applications in medicine and agriculture.

This compound is characterized by the presence of three methoxy groups attached to a styrene backbone. Its molecular formula is , and it exhibits significant solubility in organic solvents. The compound can be derived from various plant sources, particularly those belonging to the Peperomia and Duguetia genera.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study on Peperomia pellucida, this compound was identified in leaf extracts and demonstrated activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for different extracts ranged from 19.5 to 2500 μg/mL, showcasing its potential as an antimicrobial agent .

2. Antitumor Activity

This compound has been investigated for its antitumor properties. A study reported its effectiveness against several cancer cell lines, including human hepatocellular carcinoma and melanoma. The compound exhibited IC50 values ranging from 13.0 to 36.04 μg/mL across different cell lines . Moreover, in vivo studies on C57BL/6 mice showed tumor growth inhibition rates of up to 37.52% at specific dosages .

3. Anti-inflammatory and Analgesic Effects

The compound has also been linked to anti-inflammatory and analgesic activities. Various studies have reported its efficacy in reducing inflammation and pain responses in experimental models. For instance, extracts containing this compound were shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Study on Peperomia pellucida

A significant study focused on the effects of rhizobacteria on the production of secondary metabolites in Peperomia pellucida. It was found that inoculation with specific bacteria increased the levels of this compound in the plant at 30 days post-inoculation (dpi), suggesting that microbial interactions can enhance the biosynthesis of beneficial compounds .

Essential Oils Analysis

In another investigation into essential oils from Duguetia species, this compound constituted approximately 19% of the oil composition. These oils demonstrated significant antioxidant activity and cytotoxic effects against various cancer cell lines . The essential oils also showed promising results in inhibiting lipid peroxidation and exhibiting anti-cancer properties.

Data Tables

常见问题

Q. Which analytical techniques are used to quantify this compound in plant extracts?

- Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. Isotopic labeling (e.g., ¹³C-phenylalanine) combined with mass spectrometry enables tracking of biosynthetic precursors. For example, isotopic enrichment studies reveal that phenylalanine contributes 45.1% to this compound biosynthesis in Peperomia pellucida .

Q. What are the key steps in isolating this compound from plant material?

- Answer :

Crude extraction : Use ethanol or methanol for broad-spectrum extraction.

Liquid-liquid partitioning : Separate using solvents like dichloromethane to enrich non-polar compounds.

Chromatographic purification : Employ column chromatography (silica gel) or preparative HPLC for final isolation.

Yields vary significantly with plant species and tissue—e.g., D. staudtii root bark yields 0.43%, while D. pycnastera yields 0.11% .

Advanced Research Questions

Q. How can stable isotope labeling elucidate the biosynthetic pathway of this compound?

- Answer : Isotopic tracing with ¹³C-labeled precursors (e.g., L-(2-¹³C)-phenylalanine) allows mapping of carbon flow through the phenylpropanoid pathway. Mass spectrometry detects isotopic enrichment in intermediates (e.g., 2,4,5-trimethoxycinnamic acid) and final products. For instance, phenylalanine contributes 45.1% of the carbon backbone in this compound biosynthesis, while cinnamic acid derivatives show lower incorporation .

Q. What experimental approaches are used to assess the insecticidal efficacy of this compound against agricultural pests?

- Answer :

- Dietary assays : Incorporate the compound into artificial diets (e.g., for Spodoptera frugiperda) and measure lethal concentration (LC₅₀) and lethal time (LT₅₀). For example, this compound exhibits LC₅₀ = 124 µg/mL and LT₅₀ = 38.5 h in S. frugiperda .

- Grain treatment : Apply hexane-rich fractions (0.9% w/w) to stored grains (e.g., maize) and monitor pest mortality (e.g., 98% mortality in Zabrotes subfasciatus at 1.5 g/kg) .

Q. How should researchers address discrepancies in bioactivity data (e.g., varying LC₅₀ values) for this compound?

- Answer :

- Control for purity : Use chromatographically pure samples to avoid confounding effects from co-extracted compounds.

- Standardize bioassay conditions : Temperature, humidity, and larval instar stages significantly impact results.

- Statistical validation : Apply ANOVA or dose-response modeling to assess variability. For example, differences in LC₅₀ between studies (e.g., 946.5 µg/mL vs. 124 µg/mL) may arise from variations in compound concentration or bioassay design .

Q. What methodologies are recommended for evaluating synergistic effects of this compound with other phytochemicals?

- Answer :

- Co-administration assays : Test combinations with compounds like α-asarone to identify additive or antagonistic effects.

- Isobolographic analysis : Quantify synergy using fixed-ratio mixtures. For instance, this compound and α-asarone show no synergy in S. frugiperda assays, suggesting independent modes of action .

- Mechanistic studies : Use transcriptomics or enzyme inhibition assays to identify shared targets (e.g., acetylcholinesterase inhibition) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。